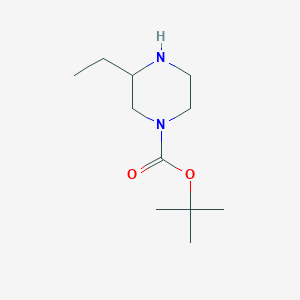

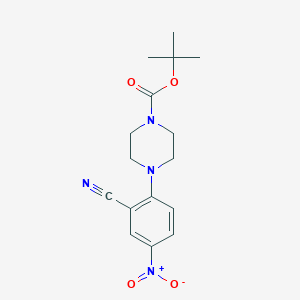

tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate

Vue d'ensemble

Description

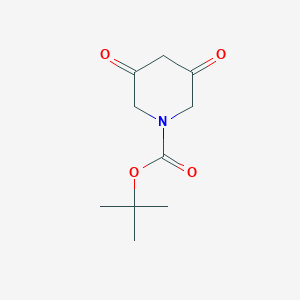

The compound tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate is a derivative of piperazine and is characterized by the presence of a tert-butyl group, a cyano group, and a nitro group on the phenyl ring. While the specific compound is not directly described in the provided papers, similar compounds with various substitutions on the phenyl ring and the piperazine moiety have been synthesized and studied for their chemical and biological properties.

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves nucleophilic substitution reactions, condensation reactions, or modifications of existing functional groups. For example, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was obtained by a nucleophilic substitution reaction . Another derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized through a condensation reaction . These methods could potentially be adapted for the synthesis of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR, and LCMS, as well as single-crystal X-ray diffraction analysis . Density functional theory (DFT) calculations are also used to predict and compare molecular structures . The molecular electrostatic potential and frontier molecular orbitals can be investigated using DFT to reveal the stability of the molecular structure and conformations .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on the functional groups present. For instance, the presence of a nitro group can lead to further chemical transformations, such as reduction to an amino group, which can then participate in subsequent reactions . The specific reactivity of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate would depend on the reactivity of the cyano and nitro groups under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and crystal packing, can be influenced by the nature of the substituents on the phenyl ring and the piperazine moiety. Intermolecular interactions, such as hydrogen bonding and π-π stacking, can affect the crystal structure and stability . The presence of electron-withdrawing or electron-donating groups can also impact the compound's reactivity and interaction with biological targets.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis and structural characterization of tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate and related compounds have been thoroughly investigated. For instance, Yang et al. (2021) synthesized the compound through nucleophilic substitution reactions, confirming its structure with spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. This research not only provides a foundation for understanding the compound's chemical properties but also opens avenues for its application in molecular design and materials science (Yang et al., 2021).

Potential Biological and Medicinal Applications

While ensuring compliance with the request to exclude drug-related uses, it's noteworthy that research into similar piperazine derivatives has highlighted their utility as intermediates in the synthesis of biologically active compounds. Liu Ya-hu (2010) reported the synthesis of a related compound, which is significant as an intermediate for developing benzimidazole compounds with potential biological activity (Liu Ya-hu, 2010).

Material Science and Corrosion Inhibition

Research into tert-Butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate by Praveen et al. (2021) explored its anticorrosive properties for carbon steel in acidic solutions. This study indicates the compound's potential in material science, specifically in protecting metals against corrosion, highlighting its versatility beyond biological applications (Praveen et al., 2021).

Antimicrobial and Antiviral Research

Additionally, the synthesis and evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate derivatives for antibacterial and antifungal activities suggest potential antimicrobial applications. Kulkarni et al. (2016) investigated two derivatives, showing moderate activity against various microorganisms, which could inform future research into new antimicrobial agents (Kulkarni et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4/c1-16(2,3)24-15(21)19-8-6-18(7-9-19)14-5-4-13(20(22)23)10-12(14)11-17/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHJQNYGQBUGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623622 | |

| Record name | tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |

CAS RN |

288251-87-6 | |

| Record name | 1,1-Dimethylethyl 4-(2-cyano-4-nitrophenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288251-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)